6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline
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Overview
Description
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This specific compound is characterized by the presence of a chloro group at the 6th position of the quinoxaline ring, a pyrrolidine ring, and a 3-methylpyridin-4-yloxy group.
Preparation Methods
The synthesis of 6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.
Introduction of the Chloro Group: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the 3-Methylpyridin-4-yloxy Group: This step involves the reaction of the pyrrolidine derivative with 3-methylpyridin-4-ol under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield corresponding quinoxaline derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research.
Comparison with Similar Compounds
6-Chloro-2-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline can be compared with other quinoxaline derivatives:
6-Chloroquinoxaline: Lacks the pyrrolidine and 3-methylpyridin-4-yloxy groups, making it less complex.
2-{3-[(3-Methylpyridin-4-yl)oxy]pyrrolidin-1-yl}quinoxaline: Similar structure but without the chloro group.
6-Chloro-2-pyrrolidin-1-ylquinoxaline: Lacks the 3-methylpyridin-4-yloxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17ClN4O |
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Molecular Weight |
340.8 g/mol |
IUPAC Name |
6-chloro-2-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]quinoxaline |
InChI |
InChI=1S/C18H17ClN4O/c1-12-9-20-6-4-17(12)24-14-5-7-23(11-14)18-10-21-16-8-13(19)2-3-15(16)22-18/h2-4,6,8-10,14H,5,7,11H2,1H3 |
InChI Key |
ORXNGXHBOAJIOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCN(C2)C3=CN=C4C=C(C=CC4=N3)Cl |
Origin of Product |
United States |
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